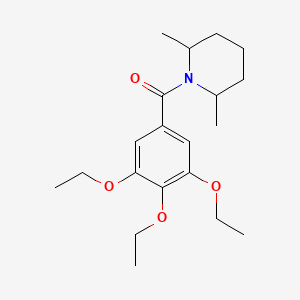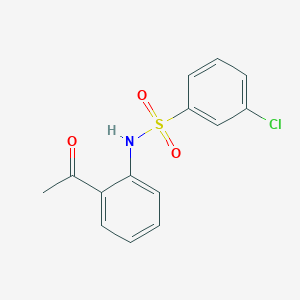
N-(2-acetylphenyl)-3-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-acetylphenyl)-3-chlorobenzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a chlorobenzenesulfonamide moiety. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-acetylphenyl)-3-chlorobenzenesulfonamide typically involves the acylation of 2-aminophenyl ketone with 3-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-acetylphenyl)-3-chlorobenzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the sulfonamide group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in inflammatory pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism by which N-(2-acetylphenyl)-3-chlorobenzenesulfonamide exerts its effects is primarily through the inhibition of specific enzymes. The compound interacts with the active sites of enzymes, blocking their activity and thereby modulating biological pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like prostaglandins.
Comparison with Similar Compounds
Similar Compounds
- N-(2-acetylphenyl)acetamide
- N-(2-acetylphenyl)benzamide
- N-(2-acetylphenyl)cyclopropanecarboxamide
Uniqueness
N-(2-acetylphenyl)-3-chlorobenzenesulfonamide stands out due to the presence of the chlorobenzenesulfonamide group, which imparts unique chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12ClNO3S |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
N-(2-acetylphenyl)-3-chlorobenzenesulfonamide |
InChI |
InChI=1S/C14H12ClNO3S/c1-10(17)13-7-2-3-8-14(13)16-20(18,19)12-6-4-5-11(15)9-12/h2-9,16H,1H3 |
InChI Key |
CMDJLLBXKVAPRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



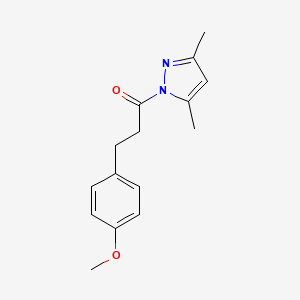
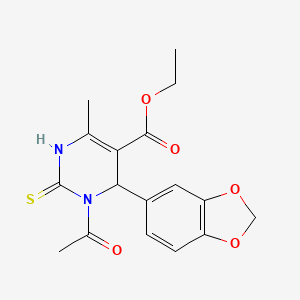
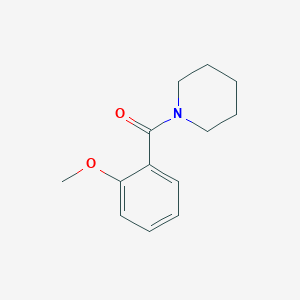
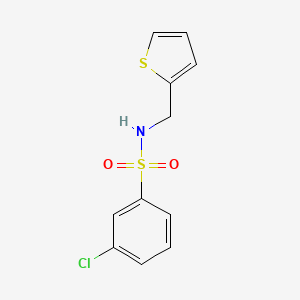
![methyl [(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14931376.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl){4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14931383.png)
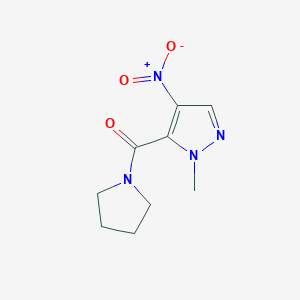
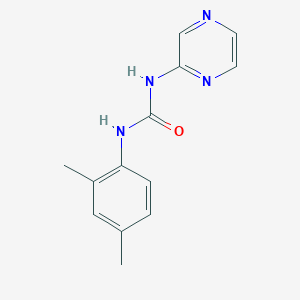

![N-(3-cyanothiophen-2-yl)-2-({4-methyl-5-[5-(propan-2-yl)thiophen-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14931415.png)
![ethyl [(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B14931420.png)
![2-(1,3-benzodioxol-5-yl)-N-[2-methyl-6-(propan-2-yl)phenyl]quinoline-4-carboxamide](/img/structure/B14931422.png)
